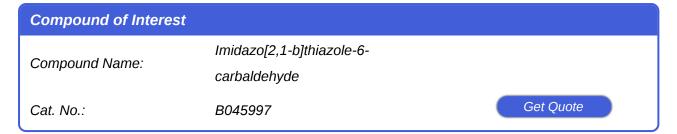


## Physical and chemical properties of Imidazo[2,1-b]thiazole-6-carbaldehyde

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# An In-Depth Technical Guide on Imidazo[2,1-b]thiazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Imidazo[2,1-b]thiazole-6-carbaldehyde** is a heterocyclic organic compound featuring a fused imidazole and thiazole ring system, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Imidazo[2,1-b]thiazole-6-carbaldehyde**, a representative experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of imidazo[2,1-b]thiazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.

## Core Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde

While specific experimentally determined quantitative data for **Imidazo[2,1-b]thiazole-6-carbaldehyde** is limited in publicly available literature, its fundamental chemical identifiers and



some predicted properties have been established. Commercial suppliers note that analytical data for this specific compound is not routinely collected.

Table 1: Physical and Chemical Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde

Property	Value	Source
IUPAC Name	imidazo[2,1-b][1][2]thiazole-6-carbaldehyde	[3]
Synonyms	Imidazo[2,1-b]thiazole-6- carboxaldehyde	[3]
CAS Number	120107-61-1	
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> OS	[3]
Molecular Weight	152.17 g/mol	[3]
Appearance	Solid (form)	
Predicted XlogP	1.7	[No specific citation found]
SMILES	O=Cc1cn2ccsc2n1	
InChI	1S/C6H4N2OS/c9-4-5-3-8-1-2- 10-6(8)7-5/h1-4H	
InChlKey	VYBDPAAWKNKEKY- UHFFFAOYSA-N	

Note: The lack of extensive experimental data underscores the opportunity for further research to fully characterize this compound.

### Synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde

The synthesis of **Imidazo[2,1-b]thiazole-6-carbaldehyde** can be achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. This section provides a representative experimental protocol based on this general procedure.



### **Experimental Protocol: Vilsmeier-Haack Formylation**

This protocol describes the synthesis of the target compound from a suitable imidazo[2,1-b]thiazole precursor.

#### Materials:

- Imidazo[2,1-b]thiazole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the reaction mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- Formylation Reaction: Dissolve the starting imidazo[2,1-b]thiazole in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room



temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced
  pressure to obtain the crude product. Purify the crude Imidazo[2,1-b]thiazole-6carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient
  as the eluent.
- Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

### **Synthesis Workflow Diagram**

A flowchart illustrating the synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde.

## Biological Activities and Potential Signaling Pathways

While specific studies on the biological activity of **Imidazo[2,1-b]thiazole-6-carbaldehyde** are not extensively reported, the imidazo[2,1-b]thiazole scaffold is present in a wide range of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and anthelmintic properties[4][5][6].

### **Anticancer Activity and Mechanism of Action**

Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anticancer agents[5][6]. One of the proposed mechanisms of action for certain derivatives is the inhibition of tubulin polymerization[6]. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division.



By interfering with tubulin polymerization, these compounds can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.

### **Inhibition of Tubulin Polymerization Pathway**

The following diagram illustrates the general mechanism of how an imidazo[2,1-b]thiazole derivative might inhibit tubulin polymerization, leading to apoptosis.

Inhibition of tubulin polymerization by an Imidazo[2,1-b]thiazole derivative.

### **Other Biological Activities**

- Antitubercular Activity: Certain imidazo[2,1-b]thiazole derivatives have shown potent activity
  against Mycobacterium tuberculosis. The proposed mechanism for some of these
  compounds is the inhibition of pantothenate synthetase, an essential enzyme in the
  biosynthesis of coenzyme A in mycobacteria[2].
- Antiviral and Anti-inflammatory Activity: Various derivatives have also been reported to possess antiviral and anti-inflammatory properties, suggesting a broad therapeutic potential for this chemical scaffold[4].

### Conclusion

**Imidazo[2,1-b]thiazole-6-carbaldehyde** is a member of a medicinally important class of heterocyclic compounds. While detailed experimental data for this specific molecule is not abundant, this guide provides a summary of its known properties and a representative synthetic protocol. The diverse biological activities of the imidazo[2,1-b]thiazole scaffold, particularly in the areas of oncology and infectious diseases, highlight its significance as a platform for the design and development of novel therapeutic agents. Further research into the specific properties and biological activities of **Imidazo[2,1-b]thiazole-6-carbaldehyde** and its derivatives is warranted to fully explore its therapeutic potential.

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